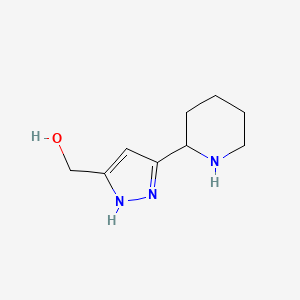

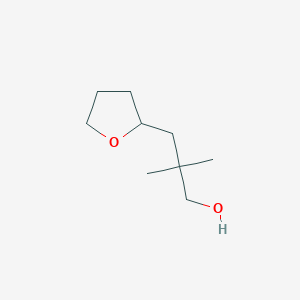

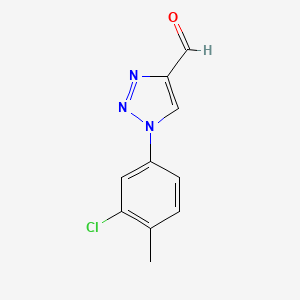

![molecular formula C12H15N3O B1467343 {1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250836-89-5](/img/structure/B1467343.png)

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

説明

The compound “{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol” is a complex organic molecule that contains a 1,2,3-triazole ring, a phenyl ring, and a propan-2-yl (isopropyl) group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable but can participate in various reactions under certain conditions . The phenyl and isopropyl groups may also influence the compound’s reactivity.科学的研究の応用

Crystal Structure and Chemical Interaction

The compound's relevance in scientific research is highlighted by its structural characterization and interaction studies. For instance, the crystal structures of related triazol compounds show distinct geometric configurations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Gonzaga et al., 2016). These findings underscore the importance of structural analysis in elucidating the properties and functionalities of triazol derivatives.

Antimicrobial Activity

Another significant area of research application for triazol compounds is in the development of antimicrobial agents. Studies have synthesized novel triazol derivatives demonstrating high antimicrobial activity, suggesting their potential as therapeutic agents against various bacterial and fungal infections (Sunitha et al., 2017). This opens avenues for further research into triazol compounds as a basis for developing new antimicrobial drugs.

Catalytic Applications

Triazol derivatives have also been explored for their catalytic capabilities, particularly in facilitating chemical reactions. For example, a tris(triazolyl)methanol-Cu(I) structure has been identified as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, highlighting the compound's utility in synthetic chemistry and potential industrial applications (Ozcubukcu et al., 2009). This showcases the versatility of triazol compounds in enhancing reaction efficiencies and selectivities.

Antitumoral and Antiviral Research

The exploration of triazol derivatives extends to their antitumoral and antiviral activities. Compounds with triazol structures have been synthesized and tested for their efficacy against various cancers and viruses, demonstrating promising results that pave the way for new treatments (Jilloju et al., 2021). This research area is particularly relevant given the ongoing need for effective antitumoral and antiviral therapeutics.

Liquid Crystal Properties

Furthermore, triazol derivatives exhibit liquid crystal behaviors, which are of interest in materials science for applications such as displays and sensors. The study of these properties contributes to the development of novel materials with tailored optical and electronic functionalities (Zhao et al., 2013).

作用機序

Target of action

Phenyl and 1,2,3-triazole derivatives are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Mode of action

The interaction of these compounds with their targets often results in the inhibition of the target’s function. For example, by inhibiting CYP51, triazole derivatives can disrupt the synthesis of ergosterol, leading to damage to the fungal cell membrane and ultimately cell death .

Biochemical pathways

The primary pathway affected by these compounds is the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .

Pharmacokinetics

The ADME properties of these compounds can vary widely and are influenced by their chemical structure. Some triazole derivatives are known to have good oral bioavailability and can be metabolized by the liver .

Result of action

The ultimate effect of these compounds is typically the death of the fungal cells they target, due to the disruption of cell membrane integrity .

特性

IUPAC Name |

[1-(3-propan-2-ylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9(2)10-4-3-5-12(6-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJDBXONOSFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

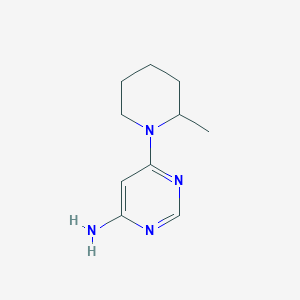

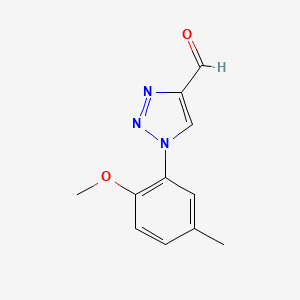

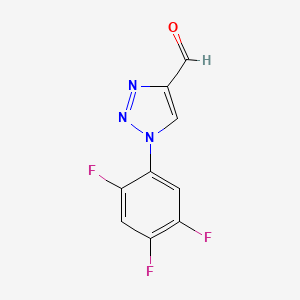

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

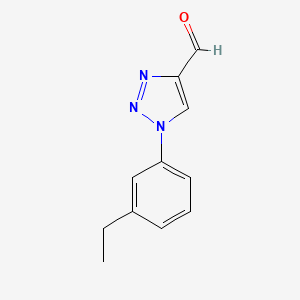

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)